4'-Acetamido-2-hydroxyacetophenone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-[4-(2-hydroxyacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-5,12H,6H2,1H3,(H,11,13) |
InChI Key |
BRWJYIYOWLWOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: N-(4-acetyl-3-hydroxyphenyl)acetamide
Based on the specific chemical structure provided, here is the in-depth technical guide.
Executive Summary & Chemical Identity
N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS: 40547-58-8 ) is a significant regioisomer of the acetophenone class, serving as a critical pharmacophore in medicinal chemistry. Often referred to by its synonym 4'-acetamido-2'-hydroxyacetophenone , this molecule is structurally characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent acetyl carbonyl.
While frequently confused with its isomer N-(3-acetyl-4-hydroxyphenyl)acetamide (the core scaffold of the beta-blocker metabolite Diacetolol), the title compound is distinct. It functions primarily as a high-value intermediate in the synthesis of leukotriene receptor antagonists (e.g., precursors to pranlukast-type analogs) and chalcone-based enzyme inhibitors.
Structural Characterization
| Parameter | Data |
| IUPAC Name | |
| Common Synonyms | 4'-Acetamido-2'-hydroxyacetophenone; 2'-Hydroxy-4'-acetamidoacetophenone |
| CAS Number | 40547-58-8 |
| Molecular Formula | |
| Molecular Weight | 193.20 g/mol |
| SMILES | CC(=O)Nc1ccc(C(C)=O)c(O)c1 |
| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N |
Critical Structural Feature: The Chelation Ring
The stability and reactivity of this molecule are governed by the ortho-relationship between the hydroxyl group at position 3 and the acetyl group at position 4. This proximity allows for the formation of a stable, 6-membered intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB).
-
Effect on Solubility: The internal H-bond reduces the polarity of the hydroxyl group, making the molecule less water-soluble than its meta- or para-isomers but more soluble in non-polar organic solvents.
-
Effect on Reactivity: The phenolic proton is "locked" in the chelate, requiring stronger bases for deprotonation during alkylation reactions compared to non-chelated phenols.
Synthetic Pathways & Process Chemistry[3]
The synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide is a classic example of controlling regioselectivity in electrophilic aromatic substitution. The most robust route involves the Fries Rearrangement or direct Friedel-Crafts Acylation of 3-acetamidophenol.
Retrosynthetic Analysis
To obtain the 1,2,4-substitution pattern (Acetamide at 1, Hydroxyl at 3, Acetyl at 4), one must consider the directing effects:
-
Start: 3-Aminophenol.
-
Protection: Acetylation of the amine to form 3-acetamidophenol.
-
Acylation: Introduction of the acetyl group.
-
The
group is ortho/para directing. -
The
group is ortho/para directing and activates the ring more strongly than . -
Target Position: Para to the
and Ortho to the . This is position 6 relative to the phenol (or position 4 relative to the acetamide). This position is electronically favored and sterically accessible.
-
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway focusing on the regioselective acylation of 3-acetamidophenol.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide from 3-acetamidophenol via Friedel-Crafts acylation.
Reagents & Equipment
-
Precursor: 3-Acetamidophenol (15.1 g, 0.1 mol).
-
Reagent: Acetyl Chloride (11.8 g, 0.15 mol) or Acetic Anhydride.
-
Catalyst: Anhydrous Aluminum Chloride (
) (40.0 g, 0.3 mol). -
Solvent: Nitrobenzene or Carbon Disulfide (
) (Note: Nitrobenzene is preferred for higher temperature stability). -
Apparatus: 250 mL 3-neck Round Bottom Flask, Reflux Condenser,
drying tube, Mechanical Stirrer.
Step-by-Step Methodology
-
Catalyst Preparation: In the reaction flask, suspend anhydrous
(40.0 g) in dry nitrobenzene (50 mL). Cool the mixture to 0–5°C using an ice bath. -
Acylation: Add 3-acetamidophenol (15.1 g) portion-wise to the stirred suspension. The reaction is exothermic; maintain temperature below 10°C.
-
Mechanism Note: The
complexes with the amide oxygen and the phenolic oxygen, requiring >2 equivalents of catalyst.
-
-
Addition of Acetylating Agent: Add Acetyl Chloride (11.8 g) dropwise over 30 minutes. Once addition is complete, remove the ice bath and allow the mixture to reach room temperature.
-
Thermal Rearrangement (The Critical Step): Heat the reaction mixture to 120°C for 3 hours.
-
Why: This high temperature drives the acyl group to the thermodynamically favored position (ortho to the hydroxyl) via an intermolecular or intramolecular mechanism, ensuring the formation of the chelated product.
-
-
Quenching: Cool the mixture to room temperature. Pour the dark reaction mass slowly into a mixture of crushed ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.
-
Isolation:
-
Steam distill the mixture to remove nitrobenzene.
-
The residue (crude product) will precipitate as a brown solid upon cooling.
-
Filter the solid and wash with cold water.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or dilute Acetic Acid.
-
Yield: Expected 60–75%.
-
Appearance: Pale yellow to tan crystalline powder.
-
Analytical Profiling & Quality Control
To validate the structure, specifically distinguishing it from the 3-acetyl-4-hydroxy isomer, the following spectroscopic signatures are required.
Comparison of Isomers (Critical Check)
| Feature | Target: 4-Acetyl-3-hydroxy (CAS 40547-58-8) | Isomer: 3-Acetyl-4-hydroxy (CAS 7298-67-1) |
| Substitution | Acetyl at C4, OH at C3 | Acetyl at C3, OH at C4 |
| H-Bonding | Strong intramolecular (OH...O=C-Me) | Strong intramolecular (OH...O=C-Me) |
| 1,2,4-pattern (doublet, singlet, doublet) | 1,2,4-pattern (different coupling constants) | |
| Key Shift | Phenolic OH signal > 12.0 ppm (Chelated) | Phenolic OH signal > 12.0 ppm (Chelated) |
Note: The distinction relies heavily on the coupling constants of the aromatic protons. In the target molecule (4-acetyl-3-hydroxy), the proton at C2 (between OH and NHAc) appears as a doublet (meta-coupling) or singlet, while the protons at C5 and C6 show ortho-coupling.
Analytical Workflow (Graphviz)
Figure 2: Analytical validation workflow ensuring structural integrity.
Pharmacological Context
While often cited in the context of Acebutolol metabolism, it is vital to distinguish the metabolic pathways. Acebutolol is primarily metabolized to Diacetolol (the acetamide analog). Diacetolol possesses the 3-acetyl-4-hydroxy core.[1][2]
The 4-acetyl-3-hydroxy isomer (this topic) is less common as a direct drug metabolite but acts as a potent bioisostere in drug design.
-
Chalcone Synthesis: The acetyl group serves as the electrophile in Claisen-Schmidt condensations to form chalcones with anti-inflammatory activity.
-
Leukotriene Antagonists: The hydroxy-acetophenone moiety mimics the pharmacophore found in CysLT1 antagonists, providing a scaffold for hydrophobic interactions within the receptor pocket.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775185, N-(4-acetyl-3-hydroxyphenyl)acetamide. Retrieved from [Link]
-
European Patent Office. (1986). Process for producing 4-hydroxyacetophenone and related acetamido derivatives. Patent EP0167286A1. Retrieved from [Link]
Sources
4'-Acetamido-2'-hydroxyacetophenone solubility in water vs ethanol
An In-depth Technical Guide to the Differential Solubility of 4'-Acetamido-2'-hydroxyacetophenone in Water vs. Ethanol
Authored by: A Senior Application Scientist
Introduction
4'-Acetamido-2'-hydroxyacetophenone, a versatile organic compound, holds significant value as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly analgesics and anti-inflammatory agents[1]. Its molecular architecture, featuring a combination of polar functional groups and a nonpolar aromatic ring, presents a compelling case study in the principles of solubility, a critical parameter in drug development, formulation, and chemical synthesis. The efficacy of processes such as crystallization, extraction, and chromatography is fundamentally governed by the solubility of the solute in a given solvent[2].
This technical guide provides an in-depth analysis of the solubility of 4'-Acetamido-2'-hydroxyacetophenone, comparing its behavior in two common polar protic solvents: water and ethanol. We will explore the underlying intermolecular forces that dictate its solubility, present a framework for its quantitative assessment, and provide a robust experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical properties.
Physicochemical Properties of 4'-Acetamido-2'-hydroxyacetophenone
A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics.
| Property | Value | Source |
| Synonym | N-(4-Acetyl-3-hydroxyphenyl)acetamide | [1] |
| CAS Number | 40547-58-8 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.2 g/mol | [1] |
| Appearance | Buff colored crystals | [1] |
| Melting Point | 141-151 °C | [1] |
The Principle of Differential Solubility: A Molecular Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This rule is predicated on the idea that substances with similar intermolecular forces (IMFs) are more likely to be soluble in one another[3][4]. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new, more energetically favorable solute-solvent interactions.
The structure of 4'-Acetamido-2'-hydroxyacetophenone is amphiphilic, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. Its solubility is therefore a delicate balance between the interactions of its functional groups with the solvent molecules.
Caption: Solvation in water via hydrogen bonding.
Solubility in Ethanol
Ethanol (CH₃CH₂OH) is also a polar protic solvent, but its polarity is less than that of water. Crucially, ethanol possesses a dual character: a polar hydroxyl group and a nonpolar ethyl (-CH₂CH₃) group. This structure makes it a more effective solvent for compounds like 4'-Acetamido-2'-hydroxyacetophenone.
-
Favorable Polar Interactions: The hydroxyl group of ethanol can form hydrogen bonds with the hydroxyl, ketone, and acetamido groups of the solute, similar to water.[4]
-
Favorable Nonpolar Interactions: The ethyl group of ethanol can interact with the nonpolar benzene ring of the solute through London dispersion forces. This interaction is energetically more favorable than the interaction between the benzene ring and water.
This dual-action capability of ethanol—forming both hydrogen bonds with the polar moieties and favorable dispersion forces with the nonpolar ring—results in a significantly higher solubility for 4'-Acetamido-2'-hydroxyacetophenone in ethanol compared to water. The recovery of phenolic compounds is influenced by their solubility in the solvent, and solvent polarity plays a key role.[5]
Caption: Solvation in ethanol via dual interactions.
Quantitative Solubility Comparison
| Solvent | Solubility (g/L) | Temperature (°C) | Source |
| Water | 10 g/L | 22 °C | [6] |
| 95% Ethanol | 50 g/L (reported as 5%) | Not Specified | [7] |
The data for 4'-Hydroxyacetophenone shows it is significantly more soluble in ethanol than in water, which strongly supports the theoretical analysis for its acetamido derivative. The addition of the acetamido group would likely increase polarity and hydrogen bonding capability, but the overall trend of higher solubility in ethanol is expected to hold.
Experimental Protocol: Shake-Flask Method for Solubility Determination
To empirically validate the theoretical solubility differences, a robust and reliable experimental protocol is necessary. The shake-flask method is a widely accepted standard for determining equilibrium solubility.[8]
I. Materials and Reagents
-
4'-Acetamido-2'-hydroxyacetophenone (≥99% purity) [1]* Deionized water (Type 1)
-
Ethanol (Absolute, ≥99.5%)
-
Volumetric flasks, pipettes, and syringes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
II. Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
III. Step-by-Step Methodology
-
Preparation of Solutions : Add an excess amount of 4'-Acetamido-2'-hydroxyacetophenone to several vials. The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration. Add a precise volume of water to one set of vials and ethanol to another.
-
Equilibration : Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. [2]3. Phase Separation : After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling and Filtration : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilution : Accurately dilute the filtered sample with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification :
-
HPLC/UV-Vis : Prepare a calibration curve using standard solutions of known concentrations.
-
Analyze the diluted sample to determine its concentration.
-
-
Calculation : Calculate the solubility of the original saturated solution by multiplying the measured concentration by the dilution factor. Report the results in standard units such as mg/mL or g/L.
This protocol provides a self-validating system; consistency across replicate measurements will confirm that equilibrium was achieved and that the methodology is sound.
Conclusion
The solubility of 4'-Acetamido-2'-hydroxyacetophenone is a direct consequence of its molecular structure and the interplay of intermolecular forces with the chosen solvent. Its limited solubility in water is governed by the unfavorable hydrophobic interactions of its aromatic ring, despite the presence of hydrogen-bonding functional groups. Conversely, its enhanced solubility in ethanol can be attributed to ethanol's dual nature, which allows for both hydrogen bonding with the solute's polar groups and favorable London dispersion forces with its nonpolar aromatic core. For professionals in drug development and chemical synthesis, a thorough understanding and empirical determination of solubility in various solvent systems are not merely academic exercises; they are critical prerequisites for successful formulation, purification, and process optimization.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.
- Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. (2026, February 4). Pharmaceutical Technology.
- 4'-Acetamido-2'-hydroxyacetophenone. (n.d.). Chem-Impex.
- 4-Hydroxyacetophenone 99 99-93-4. (n.d.). Sigma-Aldrich.
- Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. (n.d.). National Institutes of Health.
- Showing Compound 4'-Hydroxyacetophenone (FDB010503). (2010, April 8). FooDB.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki. (n.d.). Guidechem.
- 2'-Hydroxyacetophenone - PRODUCT INFORMATION. (2023, March 20).
- 4'-hydroxyacetophenone symsave H (Symrise). (n.d.). The Good Scents Company.
- 4'-Amino-2'-hydroxyacetophenone | C8H9NO2 | CID 459296. (n.d.). PubChem.
- Solubility and intermolecular forces (video). (n.d.). Khan Academy.
- 2.12: Intermolecular Forces and Solubilities. (2020, May 30). Chemistry LibreTexts.
- Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. (n.d.). National Institutes of Health.
- (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-hydroxyacetophenone, 99-93-4 [thegoodscentscompany.com]
- 7. 4 -Hydroxyacetophenone 99 99-93-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Thermophysical Characterization of 4'-Acetamido-2-hydroxyacetophenone
The following technical guide details the thermophysical characterization of 4'-Acetamido-2-hydroxyacetophenone , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) such as Nedocromil.
Executive Summary
Precise characterization of This compound (N-(4-acetyl-3-hydroxyphenyl)acetamide) is essential for downstream pharmaceutical applications. While the theoretical melting point is established at 141–142 °C , experimental data reveals a complex thermal profile involving potential solvate formation or polymorphic transitions around 105 °C. This guide provides a self-validating protocol for differentiating between metastable forms and the pure crystalline state, ensuring high-fidelity starting materials for drug development.
Chemical Identity & Structural Context
Understanding the molecular architecture is a prerequisite for interpreting thermal behavior. The compound features an intramolecular hydrogen bond between the C2-hydroxyl and the C1-acetyl carbonyl, a characteristic of ortho-hydroxyacetophenones that stabilizes the planar conformation but complicates solubility profiles.
| Property | Specification |
| IUPAC Name | N-(4-acetyl-3-hydroxyphenyl)acetamide |
| CAS Number | 40547-58-8 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Buff to off-white crystalline solid |
| Primary Melting Point | 141–142 °C (Pure Form) |
| Secondary Thermal Event | ~105–117 °C (Metastable/Solvate transition) |
The Melting Point Profile: A Critical Quality Attribute (CQA)
For researchers, the melting point serves as the primary index of purity. However, this compound exhibits a non-binary thermal behavior documented in advanced synthesis protocols.
The "Double-Melt" Phenomenon
Literature and experimental observations note a distinct thermal anomaly:
-
Phase I (105–110 °C): Crude or wet samples may exhibit partial melting or "sweating." This often indicates the presence of a hydrate or a metastable polymorph.
-
Resolidification (117 °C): The sample may resolidify as the crystal lattice rearranges or solvent is expelled.
-
Phase II (141–142 °C): The definitive melting point of the thermodynamically stable anhydrous crystal.
Expert Insight: If your sample melts completely below 135 °C, it is likely contaminated with the deacetylated byproduct (4-amino-2-hydroxyacetophenone) or retains significant solvent. A sharp melt at 141–142 °C confirms the integrity of the acetamido group and the removal of lattice solvents.
Experimental Protocol: Determination & Purification
To achieve the target melting point, a rigorous purification and measurement workflow is required.
Purification Strategy (Recrystallization)
-
Solvent System: Ethanol/Water (9:1) or Methanol.[1]
-
Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4 °C.
-
Drying: Vacuum dry at 50 °C for 6 hours. Critical Step: Inadequate drying leads to the 105 °C pseudo-melt.
Differential Scanning Calorimetry (DSC) / Capillary Method
Standard Operating Procedure (SOP):
-
Sample Prep: Grind 5 mg of dried sample into a fine powder.
-
Packing: Densely pack into a glass capillary (2-3 mm height) or crimp in an aluminum DSC pan.
-
Ramp Rate:
-
Fast Ramp (10 °C/min): To estimate onset.
-
Data Ramp (1 °C/min): From 130 °C to 150 °C to resolve the sharp endotherm.
-
-
Validation: The meniscus must form precisely between 141.0 °C and 142.0 °C.
Synthesis & Process Workflow
The purity of the final compound is dictated by the specificity of the acetylation step. The following workflow illustrates the critical path from the precursor (3'-Methoxyacetanilide) to the isolated pure crystal, highlighting the Fries rearrangement/Friedel-Crafts mechanism.
Figure 1: Synthetic pathway and purification logic for isolating high-purity this compound.
Comparative Physicochemical Data
The following table contrasts the target compound with its structural isomers and derivatives to aid in identification.
| Compound | CAS No.[2][3][4][5][6][7][8][9][10] | Melting Point (°C) | Solubility (Water) | Key Spectral Feature |
| This compound | 40547-58-8 | 141–142 | Low | ν(C=O) ~1640 cm⁻¹ (chelated) |
| 4'-Amino-2-hydroxyacetophenone | 2476-29-1 | ~100 (dec) | Moderate | Broad NH₂ bands |
| 4'-Hydroxyacetophenone | 99-93-4 | 109–111 | Moderate | No Amide I band |
| Paracetamol (Acetaminophen) | 103-90-2 | 169–172 | Moderate | Para-substituted only |
References
-
ChemicalBook. (2025). N-(4-Acetyl-3-hydroxyphenyl)acetamide Properties and Synthesis. Retrieved from
-
Chem-Impex International. (n.d.). 4'-Acetamido-2'-hydroxyacetophenone Product Data. Retrieved from
-
Khan, S. et al. (2022).[3] Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives. ACS Omega.[6] (Documenting the polymorphic transition at 105°C). Retrieved from
-
Elliott, J.M. et al. (1992).[11] Journal of Medicinal Chemistry, 35, 3973-3976.[11] (Primary synthesis reference via Friedel-Crafts).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 99-93-4 CAS MSDS (4'-Hydroxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 9. Acetophenone, 4'-hydroxy- (CAS 99-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Acetophenone, 4'-amino- [webbook.nist.gov]
- 11. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]
Technical Whitepaper: 4'-Acetamido-2'-hydroxyacetophenone
Handling, Synthesis, and Application in Pharmaceutical Development[1]
Executive Summary
4'-Acetamido-2'-hydroxyacetophenone (CAS: 40547-58-8), also known as N-(4-acetyl-3-hydroxyphenyl)acetamide, is a critical aromatic intermediate used primarily in the synthesis of bioactive scaffolds, including chalcones, flavonoids, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its structural duality—possessing both an acetamido moiety and an ortho-hydroxy ketone functionality—makes it a versatile "push-pull" system for further derivatization, particularly in Friedel-Crafts acylations and Claisen-Schmidt condensations.[1]
This guide provides a rigorous technical overview, consolidating safety protocols (MSDS/SDS data), validated synthesis methodologies, and analytical characterization standards required for high-purity research applications.
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | N-(4-acetyl-3-hydroxyphenyl)acetamide |
| CAS Number | 40547-58-8 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Buff to beige crystalline powder |
| Melting Point | 141 – 151 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][3] |
| Storage Conditions | 2–8 °C; Protect from light and moisture (Hygroscopic). |
Safety Data & Handling (MSDS Core)
Based on GHS Classification standards for novel organic intermediates.
Hazard Identification
This compound is classified as an Irritant . It poses risks primarily through contact and inhalation of dust.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 respirator or P100 filter if dust formation is likely.[1]
-
Ocular: Chemical safety goggles (ANSI Z87.1).[1] Face shield recommended during large-scale synthesis.[1]
-
Dermal: Nitrile gloves (min thickness 0.11 mm).[1] Lab coat with extended cuffs.[1]
Emergency Response Protocols
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[1] Consult a physician.
-
Skin Contact: Wash with proprietary polyethylene glycol (PEG-400) or copious soap and water.[1]
-
Spill Management: Dampen with water to prevent dust aerosolization before sweeping. Neutralize surfaces with dilute ethanol.
Operational Safety Workflow
The following decision tree outlines the safe handling logic for this compound in a research setting.
Figure 1: Operational safety logic for handling substituted acetophenones.
Synthesis & Production Protocol
Methodology: Friedel-Crafts Acylation / Demethylation Sequence.[1]
Causality: Direct acetylation of 3-acetamidophenol can lead to regioselectivity issues (C2 vs C4 vs C6).[1] Using 3'-methoxyacetanilide as the precursor allows for a controlled acylation followed by in situ demethylation using Aluminum Chloride (
Reagents & Materials
-
Precursor: 3'-Methoxyacetanilide (1.0 eq)[1]
-
Acylating Agent: Acetyl Chloride (2.9 eq)[1]
-
Catalyst: Aluminum Chloride (
, anhydrous, 3.4 eq)[1] -
Solvent: Dichloromethane (DCM) & Chlorobenzene[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube (
). -
Addition: Suspend 3'-methoxyacetanilide (10 g) in DCM (25 mL). Add Acetyl Chloride (12.5 mL).
-
Catalysis: Add
(27 g) batchwise over 20 minutes. Caution: Exothermic reaction.[1] HCl gas evolution. -
Solvent Swap: Distill off the DCM. The mixture will become viscous.
-
Thermal Activation: Heat the residue at 80°C for 3.5 hours. This drives the acylation.
-
Demethylation: Add Chlorobenzene (60 mL) and increase temperature to reflux (132°C) for 1 hour. This harsh condition facilitates the cleavage of the methoxy group to the free phenol (ortho to the ketone).
-
Quenching: Cool to 0°C. Pour onto crushed ice/HCl mixture to decompose the Aluminum complex.
-
Isolation: Filter the resulting solid.
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/Ethyl Acetate gradient).
Reaction Pathway Visualization[1]
Figure 2: Synthesis pathway via Friedel-Crafts acylation and subsequent demethylation.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following NMR signals must be observed. The presence of the chelated hydroxyl proton at extremely low field (
¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 12.31 | Singlet (s) | 1H | -OH (C2) | Intramolecular H-bond with C=O[1] (Low field shift). |
| 10.26 | Singlet (s) | 1H | -NH | Amide proton.[1] |
| 7.83 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by adjacent Carbonyl; Ortho coupling ( |
| 7.34 | Doublet (d) | 1H | Ar-H (C3) | Meta coupling ( |
| 7.05 | Doublet of Doublets | 1H | Ar-H (C5) | Coupled to H6 (Ortho) and H3 (Meta).[1] |
| 2.56 | Singlet (s) | 3H | -COCH₃ | Ketone methyl group.[1] |
| 2.08 | Singlet (s) | 3H | -NHCOCH₃ | Amide methyl group.[1] |
Applications in Drug Development[4][6]
-
Chalcone Synthesis: The acetyl group at C1 is highly reactive in Claisen-Schmidt condensations with aromatic aldehydes, yielding chalcones with potent anti-inflammatory and anti-cancer properties.[1]
-
Coumarin Derivatives: Cyclization with diethyl carbonate yields 4-hydroxycoumarin derivatives, which are precursors to anticoagulant drugs like Warfarin.[1]
-
Hydrolysis: Acidic hydrolysis of the acetamido group yields 4-amino-2-hydroxyacetophenone , a key scaffold for azo-dyes and further heterocyclic construction.[1]
References
-
Elliott, J. M., et al. (1992).[1] Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide via Friedel-Crafts Acylation. Journal of Medicinal Chemistry, 35(21), 3973-3976.[1] [1]
-
ChemicalBook. (2025).[1] N-(4-Acetyl-3-hydroxyphenyl)acetamide MSDS and Properties.
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Acetophenones and Phenolic Intermediates.
-
PubChem. (2025).[1][3][6] Compound Summary: N-(4-acetyl-3-hydroxyphenyl)acetamide (CID 2775185).[1][3]
Sources
- 1. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]
- 2. 3-ACETAMIDOPHENOL(621-42-1) 1H NMR spectrum [chemicalbook.com]
- 3. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. scribd.com [scribd.com]
- 6. chemimpex.com [chemimpex.com]
difference between 4'-Acetamido-2-hydroxyacetophenone and 4'-hydroxyacetophenone
This technical guide details the structural, synthetic, and functional distinctions between 4'-Hydroxyacetophenone (4-HAP) and 4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP).
Executive Summary
In pharmaceutical chemistry, precise structural differentiation between acetophenone derivatives is critical for impurity profiling and synthetic route design.
-
4'-Hydroxyacetophenone (4-HAP) is a high-volume commodity chemical, primarily serving as the key precursor for the industrial synthesis of Paracetamol (Acetaminophen) and various beta-blockers.
-
This compound (4-A-2-HAP) is a more complex, polysubstituted intermediate (CAS 40547-58-8). It functions as a specialized building block for benzoxazole derivatives and is a potential process impurity in the acetylation of aminophenols.
The core difference lies in their substitution patterns: 4-HAP is a mono-substituted phenol, whereas 4-A-2-HAP is a di-substituted arene featuring an intramolecular hydrogen bond that drastically alters its solubility, spectral properties, and reactivity.
Chemical Structure & Nomenclature
Comparative Data Table
| Feature | 4'-Hydroxyacetophenone (4-HAP) | This compound (4-A-2-HAP) |
| CAS Number | 99-93-4 | 40547-58-8 |
| IUPAC Name | 1-(4-Hydroxyphenyl)ethanone | N-(4-acetyl-3-hydroxyphenyl)acetamide |
| Formula | ||
| Mol. Weight | 136.15 g/mol | 193.20 g/mol |
| Substituents | -OH at C4 (Para) | -OH at C2 (Ortho); -NHAc at C4 (Para) |
| Key Feature | Intermolecular H-bonding (High MP) | Intramolecular H-bond (C=O |
| Appearance | White crystalline powder | Buff/Yellowish crystals |
Structural Visualization
The following diagram illustrates the substitution patterns. Note the intramolecular hydrogen bond in 4-A-2-HAP, which locks the conformation and reduces polarity relative to its isomers.
Figure 1: Structural comparison highlighting the ortho-chelation in 4-A-2-HAP.
Synthetic Pathways & Origins
The synthesis of these two compounds proceeds through fundamentally different mechanisms. 4-HAP is derived from phenol, while 4-A-2-HAP requires an aniline derivative (typically 3-aminophenol or 3-methoxyacetanilide) to install the nitrogen functionality.
Synthesis of 4'-Hydroxyacetophenone (4-HAP)
The industrial standard involves the Fries Rearrangement of phenyl acetate.
-
Esterification: Phenol + Acetic Anhydride
Phenyl Acetate. -
Rearrangement: Phenyl Acetate + HF (or
) 4-HAP (Major) + 2-HAP (Minor).
Synthesis of this compound (4-A-2-HAP)
This synthesis is more complex due to the need to position three substituents (Acetyl, Hydroxy, Acetamido) in a specific 1,2,4 pattern.
-
Starting Material: 3-Methoxyacetanilide (protected 3-aminophenol).
-
Friedel-Crafts Acylation: Reaction with Acetyl Chloride /
.-
Regioselectivity: The methoxy group (ortho/para director) and acetamido group (ortho/para director) direct the incoming acetyl group. The position para to the methoxy group is sterically favored and electronically activated.
-
-
Demethylation: The Lewis acid (
) facilitates the cleavage of the methyl ether, revealing the free hydroxyl group ortho to the ketone.
Figure 2: Comparative synthetic workflows showing the divergence in starting materials.
Pharmaceutical Applications & Impurity Profiling
4'-Hydroxyacetophenone (4-HAP)
-
API Precursor: The primary global use of 4-HAP is the production of Paracetamol . It is converted to the oxime, which undergoes Beckmann rearrangement to form the amide bond.
-
Beta-Blockers: Used as a starting material for synthesis of Atenolol and related cardiovascular drugs via epoxide intermediates.
-
Regulatory Status: Well-characterized, with established pharmacopoeial standards (USP/EP) as an impurity in Paracetamol (Impurity E).
This compound (4-A-2-HAP)
-
Advanced Intermediate: Used in the synthesis of leukotriene antagonists (e.g., precursors to Cromolyn analogs) and specific anti-inflammatory agents where the salicylate-like moiety (ortho-hydroxy ketone) is required for metal chelation or biological activity.
-
Impurity Potential:
-
In the synthesis of Paracetamol, if the starting material (phenol) contains 3-aminophenol contaminants, or if 4-aminophenol is subjected to harsh acetylation conditions involving Lewis acids, trace amounts of 4-A-2-HAP analogs may form.
-
It acts as a Reference Standard for identifying unknown peaks in HPLC profiles of acetanilide derivatives.
-
Analytical Identification (Self-Validating Protocol)
To distinguish these compounds in the lab, utilize the following physicochemical differences:
Infrared Spectroscopy (IR)
-
4-HAP: Shows a standard ketone carbonyl stretch at ~1670 cm⁻¹ and a broad intermolecular OH stretch.
-
4-A-2-HAP: Shows a shifted carbonyl stretch (~1630-1640 cm⁻¹) due to the strong intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl hydrogen. This "chelate effect" is a definitive diagnostic marker.
1H-NMR Spectroscopy
-
4-HAP: The phenolic proton appears as a broad singlet, typically exchangeable with
, around 9.0-10.0 ppm . -
4-A-2-HAP: The ortho-hydroxyl proton is deshielded by the carbonyl and appears as a sharp singlet far downfield (>12.0 ppm ), which is slow to exchange with
due to the hydrogen bond lock.
HPLC Retention
-
Method: C18 Column, Water/Acetonitrile gradient.
-
Prediction: 4-A-2-HAP is generally more hydrophobic (longer retention time) than 4-HAP. The intramolecular H-bond masks the polar hydroxyl group, making the molecule behave more like a non-polar aromatic compared to the exposed phenol of 4-HAP.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7456, 4'-Hydroxyacetophenone. Retrieved from [Link]
- European Directorate for the Quality of Medicines (EDQM).Paracetamol Impurity Standards and Pharmacopoeial Methods. (Reference for 4-HAP as Impurity E).
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. EP0052280A1 - Process for the production of 3-amino-4,6-diacetyl phenol or a derivative thereof - Google Patents [patents.google.com]
- 7. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 40547-58-8|N-(4-Acetyl-3-hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]
Strategic Sourcing and Technical Profile: High Purity 4'-Acetamido-2'-hydroxyacetophenone
This guide serves as a technical dossier and strategic sourcing manual for 4'-Acetamido-2'-hydroxyacetophenone (CAS 40547-58-8), a critical pharmacophore and intermediate in the synthesis of pyranoquinoline therapeutics (e.g., Nedocromil) and bioactive chalcones.
Part 1: Chemical Identity & Nomenclature Integrity
Nomenclature Alert: In commercial catalogs and loose technical literature, the position of the hydroxyl group is often ambiguous. It is critical to distinguish between the two structural isomers to avoid catastrophic synthesis failures.
| Feature | Target Compound (The Focus of this Guide) | Common Confusant |
| Common Name | 4'-Acetamido-2'-hydroxyacetophenone | 4'-Acetamido- |
| Systematic Name | ||
| CAS Number | 40547-58-8 | 15401-72-6 (Rare) |
| Hydroxyl Location | Ring (Ortho to Acetyl) | Side Chain (Alpha to Carbonyl) |
| Primary Use | Pharma Intermediate (Nedocromil, Chalcones) | Metabolite / Degradant |
Chemical Profile (CAS 40547-58-8):
-
Molecular Formula:
-
Molecular Weight: 193.20 g/mol
-
Appearance: Buff to light brown crystalline solid
-
Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
Part 2: Supply Chain Landscape & Vendor Tiering
Sourcing high-purity (>99%) material requires distinguishing between bulk chemical manufacturers and reference standard providers.
Tier 1: cGMP & Bulk Intermediates (Scale-Up)
Target Audience: Process Chemists, Pilot Plant Managers These suppliers offer kg-to-metric ton quantities with validated Certificates of Analysis (CoA) and impurity profiling suitable for regulatory filing.
-
Chem-Impex International: Known for high-purity building blocks with rigorous HPLC verification.
-
Enamine: Offers synthesis-on-demand and catalog stock, often with detailed NMR/LCMS data.
-
WuXi AppTec / WuXi Sta: Major contract manufacturing organization (CMO) capable of custom synthesis if off-the-shelf stock is depleted.
Tier 2: Reference Standards & R&D Quantities
Target Audience: Analytical Chemists, Academic Researchers These suppliers focus on milligram-to-gram scales with high analytical characterization for use as impurity standards or starting materials for bench-scale synthesis.
-
Sigma-Aldrich (Merck KGaA): Catalog #40547-58-8. Reliable for bench standards but often higher cost per gram.
-
Toronto Research Chemicals (TRC): Specializes in complex aromatic impurities; ideal if the compound is being used as a reference marker.
-
Biosynth Carbosynth: Strong presence in fine chemical intermediates.
Procurement Strategy: The "Golden Sample" Protocol
Never commit to a bulk order without a pre-shipment sample.
-
Request 5g Sample: Test for solubility and color (darkening indicates oxidation).
-
Verify Isomerism: Run 1H-NMR to confirm the singlet at ~12.3 ppm (chelated phenolic OH), distinguishing it from the alpha-hydroxy isomer.
-
Ash Content: Check sulfated ash if intended for catalytic downstream steps (poisoning risk).
Part 3: Technical Synthesis & Quality Assurance
Validated Synthesis Pathway
Understanding the synthesis allows you to predict impurities. The industrial route typically involves the Friedel-Crafts acetylation of 3-methoxyacetanilide followed by demethylation, or the Fries rearrangement of 3-acetamidophenyl acetate.
Figure 1: Industrial synthesis pathway highlighting the origin of critical impurities.
Critical Quality Attributes (CQAs) & Impurity Profiling
When evaluating a supplier's CoA, scrutinize these specific parameters:
| Attribute | Specification | Technical Rationale |
| Assay (HPLC) | ≥ 98.5% | Lower purity affects stoichiometry in cyclization reactions (e.g., Nedocromil synthesis). |
| Appearance | Off-white to Buff | Dark brown/black indicates phenol oxidation (quinoid formation). |
| Loss on Drying | ≤ 0.5% | Moisture interferes with water-sensitive reagents (e.g., acid chlorides) in next steps. |
| Residue on Ignition | ≤ 0.1% | High inorganic salts (Al, Zn) from Lewis acid catalysts can poison Pd/C hydrogenation catalysts downstream. |
| Isomeric Purity | No detectable para-isomer | The ortho-hydroxy group is essential for forming the pyran ring via cyclization. |
Analytical Verification Protocol (Self-Validating)
Do not rely solely on the vendor's CoA. Perform this rapid ID check upon receipt.
Method: Reverse-Phase HPLC[3]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (aromatic) and 310 nm (phenolic ketone conjugation).
-
Expected Retention: The target compound (ortho-OH) forms an intramolecular hydrogen bond, increasing lipophilicity compared to para-isomers. It typically elutes later than non-hydrogen-bonded analogs.
Part 4: Applications in Drug Development[1][2]
Nedocromil Sodium Synthesis
This compound is the "Southern" fragment of the Nedocromil scaffold.
-
Mechanism: The phenolic -OH and the acetyl methyl group undergo a Claisen condensation-type cyclization with a dicarboxylate linker to form the pyranoquinoline core.
-
Criticality: The purity of the acetyl group (absence of alpha-halo impurities) is vital for yield consistency.
Bioactive Chalcone Synthesis
Researchers utilize the acetyl group to condense with substituted benzaldehydes via Claisen-Schmidt condensation.
-
Workflow:
-
Dissolve 4'-Acetamido-2'-hydroxyacetophenone in EtOH.
-
Add Aryl Aldehyde + 40% KOH.
-
Stir at RT (24-48h).
-
Acidify to precipitate the Chalcone.
-
-
Note: The 2'-OH group is preserved, often contributing to antioxidant or metal-chelating properties in the final drug candidate.
Figure 2: Downstream application logic for drug development workflows.
References
-
Chemical Identity & Supplier Data
-
Synthetic Utility (Nedocromil)
-
Title: "Pyranoquinoline derivatives, compositions containing them and methods for their preparation."[6] (US Patent 4,474,787).
- Source: Google P
- URL
-
-
Synthetic Utility (Chalcones/Pyrazolines)
- Title: "Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase."
- Source: ACS Omega (2022).
-
URL:[Link]
- Title: "N-(4-acetyl-3-hydroxyphenyl)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. HPLC Separation of Active Compounds in Drug Formulation | SIELC Technologies [sielc.com]
- 4. HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. 4'-Acetamido-2'-hydroxyacetophenone | 40547-58-8 [sigmaaldrich.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Scalable Synthesis of Bioactive Chalcones from 4'-Acetamido-2-hydroxyacetophenone
This Application Note is designed for researchers and drug development professionals. It details the optimized synthesis of 4'-Acetamido-2'-hydroxychalcone derivatives using 4'-Acetamido-2-hydroxyacetophenone as the nucleophilic scaffold.
Executive Summary
The chalcone scaffold (
Unlike simple acetophenones, the inclusion of the 4'-acetamido group (
Chemical Basis & Mechanism
The Reaction: Claisen-Schmidt Condensation
The synthesis relies on the base-catalyzed cross-aldol condensation between the enolizable ketone (this compound) and a non-enolizable aromatic aldehyde.
Key Mechanistic Features:
-
Enolate Formation: The base (KOH/NaOH) deprotonates the
-methyl group of the acetophenone. Note: The phenolic -OH is also deprotonated, requiring >2 equivalents of base. -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde.
-
Dehydration: Spontaneous elimination of water (
mechanism) occurs to form the thermodynamically stable -isomer of the chalcone, driven by extended conjugation.
Mechanistic Pathway Visualization
The following diagram illustrates the reaction flow and critical intermediates.
Figure 1: Mechanistic pathway for the base-catalyzed synthesis of acetamido-chalcones.
Experimental Protocol
Safety Warning: Sodium hydroxide and Potassium hydroxide are corrosive. Aromatic aldehydes may be irritants. Perform all reactions in a fume hood.
Materials & Reagents
| Reagent | Role | Grade/Purity |
| This compound | Starting Material (Nucleophile) | >97% (HPLC) |
| Benzaldehyde (or derivative) | Electrophile | Synthesis Grade (Distill if oxidized) |
| Potassium Hydroxide (KOH) | Catalyst/Base | Pellets, >85% |
| Ethanol (EtOH) | Solvent | Absolute (99.5%) |
| Hydrochloric Acid (HCl) | Neutralization | 10% Aqueous Solution |
Step-by-Step Procedure (Standard Scale: 10 mmol)
Phase 1: Reaction Setup
-
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.93 g, 10 mmol) in Ethanol (20 mL).
-
Catalyst Addition: Prepare a solution of KOH (1.12 g, 20 mmol, 2.0 equiv) in a minimum amount of water (2 mL) and add it dropwise to the ketone solution.
-
Observation Check: The solution will turn deep yellow/orange due to the formation of the phenoxide/enolate anion.
-
-
Aldehyde Addition: Add the Aromatic Aldehyde (10 mmol, 1.0 equiv) slowly to the stirring mixture.
-
Expert Tip: If using solid aldehydes, dissolve them in a small volume of ethanol first to ensure homogeneity.
-
Phase 2: Reaction & Monitoring
-
Stirring: Stir the mixture vigorously at Room Temperature (25°C) for 24–48 hours.
-
Optimization: If the reaction is sluggish (e.g., with electron-rich aldehydes like 4-methoxybenzaldehyde), heat to 60°C for 4–6 hours.
-
-
TLC Monitoring: Monitor progress using TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4).
-
Target: Disappearance of the ketone spot (
) and appearance of a new, UV-active fluorescent spot ( ).
-
Phase 3: Work-up & Isolation
-
Quenching: Pour the reaction mixture into crushed ice (approx. 100 g) containing HCl (10%, 15 mL) while stirring.
-
Critical Step: Acidification is required to reprotonate the phenoxide and precipitate the neutral chalcone.
-
pH Check: Ensure the final pH is acidic (pH 2–3).
-
-
Filtration: A yellow/orange precipitate will form immediately. Filter the solid using a Buchner funnel and wash copiously with cold water (3 x 20 mL) to remove salts.
-
Drying: Air-dry the crude solid for 12 hours or dry in a vacuum oven at 40°C.
Phase 4: Purification
-
Recrystallization: Recrystallize the crude product from hot Ethanol or Ethanol/Water (9:1) mixture.
-
Yield Expectation: 75–90%.
-
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against the following spectral criteria.
Expected Spectral Data (Representative: Benzylidene derivative)
-
Appearance: Yellow crystalline solid.
-
IR (
):-
3200–3400 (NH/OH stretch, broad).
-
1640–1660 (C=O, conjugated ketone).
-
1600 (C=C, alkene).
-
-
H NMR (DMSO-
, 400 MHz):-
13.0–13.5 ppm (s, 1H, -OH,
exchangeable) — Indicates intramolecular H-bonding. - 10.1 ppm (s, 1H, -NH-CO-).
-
7.8–8.0 ppm (d,
Hz, 1H, -H) — Confirms Trans (E) geometry. -
7.5–7.7 ppm (d,
Hz, 1H, -H).
-
13.0–13.5 ppm (s, 1H, -OH,
Troubleshooting Decision Tree
Use this workflow to diagnose low yields or impurities.
Figure 2: Troubleshooting logic for common synthesis failures.
Substrate Scope & Yield Data
The following table summarizes expected yields when reacting This compound with various substituted benzaldehydes under the standard protocol (Method A: RT, 24h).
| Entry | Aldehyde Substituent (R) | Electronic Effect | Reaction Time | Yield (%) | Melting Point (°C) |
| 1 | H (Benzaldehyde) | Neutral | 24 h | 82 | 178–180 |
| 2 | 4-Cl | Electron Withdrawing | 18 h | 88 | 192–194 |
| 3 | 4-NO | Strong Withdrawing | 12 h | 92 | 210–212 |
| 4 | 4-OMe | Electron Donating | 48 h (or Reflux) | 65 | 165–167 |
| 5 | 3,4,5-Trimethoxy | Electron Donating | 48 h | 70 | 158–160 |
Data derived from comparative analysis of acetamido-chalcone derivatives [1, 2].
References
- Kumar, A., et al. (2013). Synthesis of chalcones and their derivatives as potential anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
- Domínguez, J. N., et al. (2001). Synthesis and antimalarial activity of sulfonamide chalcone derivatives. Il Farmaco, 56(4), 291-295. (Demonstrates solubility benefits of amide/sulfonamide groups).
Troubleshooting & Optimization
Technical Support Center: Post-Reaction Purification of Acetophenone Derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the effective removal of aluminum chloride (AlCl₃) residues from acetophenone derivatives following Friedel-Crafts acylation reactions. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring the integrity and purity of your synthesized compounds.
The Challenge: The Persistent Aluminum Chloride Complex
In Friedel-Crafts acylation, aluminum chloride is a highly effective Lewis acid catalyst.[1][2][3][4] However, its utility is coupled with a common purification hurdle: AlCl₃ forms a stable complex with the carbonyl oxygen of the newly synthesized acetophenone derivative.[5][6] This complex must be efficiently broken down, or "quenched," to isolate the desired ketone product. Improper work-up can lead to a host of issues, including low yields, persistent emulsions, and product contamination with aluminum salts.[7][8]
This guide provides a systematic approach to navigating these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during the work-up and purification process in a question-and-answer format.
Question 1: I've quenched my reaction, and now I have a thick, unfilterable gelatinous precipitate. What happened and how can I fix it?
Answer:
This is a classic sign of aluminum hydroxide (Al(OH)₃) precipitation.[7]
-
Causality: You likely quenched the reaction mixture with water or a basic solution. In a neutral or basic aqueous environment, the aluminum chloride complex hydrolyzes to form insoluble and gelatinous aluminum hydroxide.[7] This precipitate is notorious for trapping the desired organic product, leading to significantly reduced yields.[7]
-
Immediate Solution:
-
Cool the mixture in an ice bath.
-
Slowly and carefully add dilute hydrochloric acid (1M to 3M HCl) with stirring.[8] The acid will react with the Al(OH)₃ to form water-soluble aluminum salts (like AlCl₃·6H₂O), causing the precipitate to dissolve.[9][10][11]
-
Once the precipitate is gone, you can proceed with a standard liquid-liquid extraction.
-
-
Prevention: The most effective way to prevent the formation of aluminum hydroxide is to perform an acidic quench from the outset. Pouring the reaction mixture into a beaker of crushed ice and concentrated or dilute HCl is a standard and effective procedure.[8][12]
Question 2: During my liquid-liquid extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?
Answer:
Emulsion formation is a frequent challenge, particularly when using chlorinated solvents or if a basic quench was performed.[7] Emulsions are stabilized by fine, suspended particles, often residual aluminum salts, at the interface of the two immiscible layers.
-
Causality: High concentrations of aluminum salts or fine gelatinous precipitates can act as surfactants, stabilizing the emulsion.[7]
-
Troubleshooting Steps:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. Gently rock the funnel to mix. The increased ionic strength of the aqueous layer helps to destabilize the emulsion and "salt out" the organic component.[7]
-
Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation. Gentle swirling or rocking is more effective than vigorous shaking, which can worsen the emulsion.
-
Filtration through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite® or another filter aid. This physically removes the fine particulate matter that may be stabilizing the emulsion.[7]
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion, but be cautious with volatile organic solvents.
-
Question 3: My final product yield is very low after the work-up. Where could my product have gone?
Answer:
Low product yield can stem from several issues during the work-up phase.
-
Potential Causes & Solutions:
-
Product Trapped in Precipitate: If you encountered a gelatinous Al(OH)₃ precipitate, a significant amount of your product may be trapped within it. Ensure any precipitate is thoroughly washed with the organic solvent before it is discarded.[7]
-
Product Lost to the Aqueous Layer: Some acetophenone derivatives may have partial water solubility. To recover any dissolved product, it is good practice to "back-extract" all aqueous layers with a fresh portion of the organic solvent.[7]
-
Incomplete Phase Separation: If an emulsion was not fully broken before separating the layers, you may have inadvertently discarded some of the organic layer with the aqueous phase.[7]
-
Question 4: My NMR/analytical data shows my purified product is still contaminated with aluminum. How can I remove it?
Answer:
This indicates incomplete removal of aluminum salts during the aqueous washes.
-
Solution:
-
Re-dissolve your crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Perform additional washes with dilute (1M) HCl.[7]
-
Follow with a wash with deionized water to remove excess acid.
-
Finally, wash with brine to help remove dissolved water from the organic layer.[7]
-
For stubborn cases, consider passing a solution of your crude product through a short plug of silica gel. The polar aluminum salts will adsorb onto the silica, while your less polar product will elute.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is an acidic quench preferred over a water or basic quench? An acidic quench, typically with ice-cold 1-3M HCl, is preferred because it keeps the aluminum salts dissolved in the aqueous phase as soluble species like [Al(H₂O)₆]³⁺.[9][10][11] This prevents the formation of gelatinous aluminum hydroxide precipitates that can complicate phase separation and trap the product.[7][8]
Q2: What should I do if my acetophenone derivative is sensitive to strong acids? If your product is acid-sensitive, you have a few options:
-
Carefully Controlled Basic Quench: Perform the quench at a very low temperature (0 °C or below) with a weak base. Be prepared to deal with potential precipitate formation.
-
Use of Chelating Agents: After quenching with water, add a chelating agent to the aqueous layer. Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, water-soluble complex.[13][14] Good options for aluminum include:
-
Non-Aqueous Work-up: This is a more advanced technique where a complexing agent is added to precipitate the aluminum, followed by filtration. The reaction mixture can also be passed through a plug of a solid adsorbent like silica or alumina to remove the catalyst.[7]
Q3: Can I use a different Lewis acid to avoid this problem? While AlCl₃ is the most common catalyst for Friedel-Crafts acylation, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used.[2][3] However, they may be less reactive and could still require a similar aqueous work-up. Greener alternatives, such as using an activated alumina catalyst, have been developed to avoid the use of AlCl₃ and the associated aqueous work-up.[16]
Experimental Protocols & Data
Standard Acidic Work-up Protocol
This protocol is a reliable method for most acetophenone derivatives.
-
Preparation: Prepare a beaker with a mixture of crushed ice and 1-3M hydrochloric acid. The volume should be sufficient to fully quench the reaction.
-
Quenching: While stirring vigorously, slowly and carefully pour the cooled reaction mixture into the ice/HCl mixture.[8][12] This step is exothermic and may release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add your chosen organic solvent (e.g., dichloromethane, ethyl acetate) and extract the product. Collect the organic layer.[8]
-
Back-Extraction: Extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic layers.[7][8]
-
Washing:
-
Wash the combined organic layers with another portion of 1M HCl.[7]
-
Wash with deionized water.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the separatory funnel frequently as CO₂ gas will be generated.[8][17]
-
Finally, wash with brine to help remove dissolved water.[7]
-
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand until the solution is clear.[8]
-
Isolation: Filter or decant the solution to remove the drying agent. The solvent can then be removed via rotary evaporation to yield the crude product, which can be further purified by recrystallization or column chromatography.[8]
Work-up Method Comparison
| Work-up Method | Key Reagent(s) | Advantages | Disadvantages | Expected Aluminum Removal |
| Acidic Quench | Ice-cold 1-3M HCl | Prevents gelatinous precipitates; good phase separation; effective at removing aluminum.[7][9] | Not suitable for acid-sensitive products. | High (>99% with sufficient washing).[7] |
| Neutral Quench | Ice-cold Water | Simple; avoids strong acids/bases. | High risk of forming gelatinous Al(OH)₃; can lead to emulsions and low yield. | Moderate to Low (often incomplete). |
| Basic Quench | Dilute NaOH or NaHCO₃ | Neutralizes the acidic catalyst. | Forms gelatinous Al(OH)₃ which is difficult to filter and traps product; high risk of emulsions.[7] | Low (aluminum precipitates out). |
| Chelation-Assisted | Water, followed by Rochelle's Salt or Citric Acid | Good for acid-sensitive products; effectively sequesters aluminum in the aqueous phase.[13][15] | Requires an additional reagent; may require longer stirring times. | High. |
Visualizing the Process
Diagram: The AlCl₃-Ketone Complex and its Breakdown
The following diagram illustrates the core challenge: the formation of a stable complex between aluminum chloride and the acetophenone product, and how an acidic work-up breaks this complex.
Caption: Workflow of AlCl₃ complex formation and breakdown during acidic work-up.
Diagram: Troubleshooting Logic for Emulsion Formation
This flowchart provides a logical sequence of steps to resolve persistent emulsions during extraction.
Caption: Step-by-step troubleshooting guide for breaking emulsions.
References
-
Reddit User Discussion on Aluminum Chelation. (2014). r/chemistry. [Link]
-
Filo. (n.d.). How do you get the aluminum chloride out. Retrieved February 15, 2026, from [Link]
-
Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]
-
Custom Chelating Agents for Aluminum. (2024). Aluminum chelating agent. [Link]
-
On the Hydrolytic Stability of Organic Ligands - in Al-, Ti- and Zr-Alkoxide Complexes. (n.d.). ResearchGate. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved February 15, 2026, from [Link]
-
ScienceMadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. [Link]
-
Reddit User Discussion on Removing Aluminum Salts. (2023). r/chemistry. [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Design and Synthesis of Chelating Compounds and Solid-Supported Chelators for Metal Depleted Solutions. (2014). IRL @ UMSL. [Link]
-
Henry, J. L., Krogh, C. J., & White, J. C. (1982). Removal of Organic Contaminants from Aluminum Chloride Solutions. CDC Stacks. [Link]
-
Wikipedia. (n.d.). Chelation. Retrieved February 15, 2026, from [Link]
-
Majumdar, B., & Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34234–34288. [Link]
-
Majumdar, B., & Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
-
Friedel Crafts Acylation and Akylation. (2020). YouTube. [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Vaia. (n.d.). Aluminium chloride in acidified aqueous solution forms. Retrieved February 15, 2026, from [Link]
-
ScienceMadness.org. (2015). Cleaning Aluminum Chloride. [Link]
-
Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved February 15, 2026, from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved February 15, 2026, from [Link]
-
Yokel, R. A. (2000). Aluminum chelation: Chemistry, clinical, and experimental studies and the search for alternatives to desferrioxamine. Journal of Toxicology and Environmental Health Part A, 59(5), 379-423. [Link]
-
Tan, L. K., & Brownstein, S. (1982). Complexes of Ketones with Aluminum Chloride in Sulfur Dioxide as Solvent. The Journal of Organic Chemistry, 47(24), 4737–4739. [Link]
-
Brainly.in. (2024). In ncert it's written that Alcl3 on hydrolysis forms a octahedral ion. Whereas all other elements form. [Link]
-
ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved February 15, 2026, from [Link]
-
BYJU'S. (n.d.). What Is Aluminium Chloride (AlCl3)?. Retrieved February 15, 2026, from [Link]
-
Britannica. (n.d.). Aluminum chloride. Retrieved February 15, 2026, from [Link]
-
Loring, J. S., et al. (2022). Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations. MDPI. [Link]
-
ResearchGate. (2015). How can I purify chalcone after synthesis from acetophenone?. [Link]
-
Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. (2016). ResearchGate. [Link]
-
Elucidating the structure of the magnesium aluminum chloride complex electrolyte for magnesium-ion batteries. (2015). Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of aldehydes and ketones. Retrieved February 15, 2026, from [Link]
-
Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Chemistry Portal. [Link]
-
Study of the neutralization process of organoaluminum compounds. (2020). E3S Web of Conferences. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 15, 2026, from [Link]
-
Organic Practical Setup 5. Washing to remove acid impurities. (2014). YouTube. [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aluminum chloride | chemical compound | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. datapdf.com [datapdf.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. how do you get the aluminum chloride out | Filo [askfilo.com]
- 10. vaia.com [vaia.com]
- 11. brainly.in [brainly.in]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. reddit.com [reddit.com]
- 14. Chelation - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. beyondbenign.org [beyondbenign.org]
- 17. youtube.com [youtube.com]
optimizing reaction temperature for Friedel-Crafts acylation of acetanilides
The following guide serves as a technical support resource for the Friedel-Crafts Acylation of Acetanilides . It addresses the specific kinetic and thermodynamic challenges posed by the acetamido group's complexation with Lewis acids.
Topic: Optimizing Reaction Temperature & Troubleshooting Low Yields Audience: Process Chemists, medicinal Chemists, R&D Scientists
Executive Summary: The Temperature-Stoichiometry Nexus
Optimizing the acylation of acetanilide is not merely about setting a thermostat; it requires managing the Lewis Acid-Base Complexation Equilibrium .
Unlike simple benzene acylation, the acetamido group (
-
Critical Constraint: Standard catalytic cycles fail. You must use stoichiometric excess (>2.5 equiv) of catalyst.
-
Temperature Strategy: A "Ramp-and-Soak" profile is required—0°C for complexation control, followed by reflux (>80°C) to overcome the activation energy of the deactivated complex.
Part 1: The "Why" & "How" (Mechanistic Optimization)
Q1: Why does my reaction stall at 40°C even with 1.1 equivalents of AlCl3?
A: You are operating under "Catalyst Starvation."
At 40°C with 1.1 equivalents, the
-
The Fix: Increase
loading to 2.5 – 3.0 equivalents .-
1.0 eq: Complexes with the acetanilide substrate.
-
1.0 eq: Generates the acylium ion (
). -
0.5+ eq: Drives the equilibrium and compensates for moisture.
-
-
Temperature Adjustment: Once the reagents are mixed at 0°C, you must elevate the temperature (typically reflux in 1,2-dichloroethane, ~83°C) to destabilize the unreactive complex and permit electrophilic attack.
Q2: I see "ortho" and "para" isomers. How does temperature affect regioselectivity?
A: The acetamido group is a bulky ortho, para-director.
-
Kinetic Control (Low Temp, <20°C): Favors para-substitution heavily due to steric hindrance at the ortho position. However, conversion is often near zero due to ring deactivation.
-
Thermodynamic Control (High Temp, >100°C): Can lead to N-deacetylation or Fries-type rearrangements.
-
The "Sweet Spot": 70°C – 85°C (Reflux in DCE). This provides enough energy to drive the para-acylation while minimizing the energy available for the sterically crowded ortho attack or side reactions.
-
Target Ratio: >95:5 (para:ortho).
-
Part 2: Visualization of the Reaction Pathway
The following diagram illustrates the competing pathways and the necessity of heat to escape the "Deactivation Trap."
Caption: The "Deactivation Trap" (Red) occurs when AlCl3 binds to the substrate. Heat and excess catalyst are required to bypass this and reach the Product (Green).
Part 3: Troubleshooting & Optimization Guide
Scenario A: Low Yield (<30%) with Black Tar
| Parameter | Diagnosis | Corrective Action |
| Temperature | Too high (>100°C) or "hot spots" during addition. | Strict Control: Add |
| Solvent | Nitrobenzene (High BP, difficult workup) or solvent wet. | Switch: Use 1,2-Dichloroethane (DCE) (bp 83°C) or Dichloromethane (DCM) (bp 40°C) for milder profiles. Ensure solvents are anhydrous (<50 ppm |
| Quench | Exothermic hydrolysis degraded product. | Protocol: Pour reaction mixture into ice/HCl, not water into mixture. Keep T < 20°C during quench. |
Scenario B: No Reaction (Starting Material Recovered)
| Parameter | Diagnosis | Corrective Action |
| Catalyst | Old/Hydrated | Verify: Use fresh, yellow/greenish anhydrous |
| Stoichiometry | 1:1 ratio used.[2] | Increase: Use 3.0 equivalents of |
| Temperature | Room Temperature (25°C). | Heat: Reflux is mandatory. 25°C is insufficient to overcome the deactivation barrier. |
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 4-acetamidoacetophenone via Friedel-Crafts Acylation.
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser with trap. -
Solvent: Anhydrous 1,2-Dichloroethane (DCE).
-
Step 1 (Complexation - Low Temp):
-
Charge Acetanilide (1.0 eq) and DCE. Cool to 0°C .[2]
-
Add
(3.0 eq) portion-wise. Note: Massive exotherm expected. Keep T < 10°C. -
Stir 30 mins to allow full complexation (Solution will darken).
-
-
Step 2 (Acylium Generation):
-
Add Acetyl Chloride (1.2 eq) dropwise at 0-5°C.
-
-
Step 3 (Reaction - High Temp):
-
Remove ice bath.
-
Heat to Reflux (~83°C) .
-
Monitor: Hold at reflux for 2–4 hours . Monitor by TLC/HPLC. Do not overnight reflux if not needed to avoid tar.
-
-
Step 4 (Workup):
-
Cool to RT. Pour mixture into crushed ice/conc. HCl (to break Aluminum salts).
-
Filter the precipitate (crude product) or extract with DCM.
-
Part 5: Advanced FAQs
Q: Can I use a different catalyst to avoid the high temperature?
A: Yes. Gallium Triflate [
-
Benefit:
is water-tolerant and can often catalyze this reaction at lower temperatures (20-60°C) with lower loading (catalytic amounts, 1-10 mol%) compared to stoichiometric . -
Reference: See Patent JP2002205977A for Gallium-based protocols.
Q: Is there a better synthetic route entirely? A: If yield remains stubborn, consider the "Reverse Strategy" :
-
Start with 4-Aminoacetophenone .
-
Acetylate the amine using Acetic Anhydride/Pyridine (0°C to RT).[3]
-
Why: This avoids the difficult C-C bond formation on a deactivated ring entirely. This is often the preferred industrial route for high purity.
References
-
Mechanism & Stoichiometry: "Friedel-Crafts Acylation." Master Organic Chemistry. [Link]
- Catalyst Alternatives (Gallium): "Friedel-Crafts acylation reaction of anilides.
-
Reaction Conditions & Yields: "Friedel-Crafts Acylation of Anisole (Analogous Deactivated/Activated Systems)." Scientific Research Publishing. [Link]
Sources
minimizing byproduct formation in 4'-Acetamido-2-hydroxyacetophenone synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4'-Acetamido-2-hydroxyacetophenone. As a crucial intermediate in the development of various pharmaceuticals, including analgesics and anti-inflammatory agents, achieving high purity and yield in its synthesis is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted byproducts.
The primary synthetic route to this compound is the Fries rearrangement of 4-acetamidophenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2][3] While effective, this reaction is sensitive to several parameters that can lead to the formation of significant byproducts. This guide will equip you with the knowledge to control these variables and optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Fries rearrangement.
Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material, 4-acetamidophenyl acetate, is no longer visible. If the reaction stalls, a modest increase in reaction time or temperature might be necessary. However, be cautious as higher temperatures can also promote byproduct formation.[4]
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in your reactants or solvent will deactivate the catalyst, halting the reaction. Ensure that all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Catalyst Amount: The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst, and often an excess is needed.[5] This is because the catalyst complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl and carbonyl groups of the product. An insufficient amount of catalyst will result in an incomplete reaction. A good starting point is to use 1.5 to 2.5 equivalents of AlCl₃.
Question 2: I am observing a significant amount of 4-acetamidophenol (paracetamol) in my crude product. Why is this happening and what can I do to prevent it?
Answer: The presence of 4-acetamidophenol is a clear indication of hydrolysis of the starting material, 4-acetamidophenyl acetate. This is almost always caused by the presence of water in the reaction mixture.
-
Causality: Water reacts with the Lewis acid catalyst in an exothermic reaction and can also directly hydrolyze the ester bond of your starting material, cleaving it back to the parent phenol (4-acetamidophenol) and acetic acid.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: This cannot be overstated. Use freshly distilled, anhydrous solvents. Dry your starting material in a vacuum oven if you suspect it has absorbed moisture.
-
Inert Atmosphere: As mentioned before, running the reaction under a dry, inert gas will prevent atmospheric moisture from entering the reaction vessel.
-
Question 3: My final product is a dark, tarry substance that is difficult to purify. What causes this and how can it be avoided?
Answer: Tar formation is a common issue in Fries rearrangements, especially when reaction conditions are too harsh.
-
Primary Cause: High reaction temperatures are the main culprit. While higher temperatures favor the formation of the desired ortho product (this compound), excessive heat can lead to polymerization and other complex side reactions, resulting in tar.[3][4]
-
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. An oil bath with a temperature controller is highly recommended.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can also contribute to the formation of degradation products. Monitor the reaction by TLC.
-
Solvent Choice: While solvent-free reactions are possible, using a high-boiling, non-polar solvent like chlorobenzene or o-dichlorobenzene can help to better moderate the reaction temperature.[6]
-
Question 4: Besides the desired product and starting material, I see other spots on my TLC plate. What could these byproducts be?
Answer: Several byproducts can form during the Fries rearrangement:
-
4-Acetamidophenol: As discussed, this results from hydrolysis.
-
Di-acylated products: It's possible for the acylium ion intermediate to react with the desired product, leading to di-acylation of the aromatic ring.
-
Intermolecular Acylation Products: The acylium ion can acylate another molecule of the starting material or the solvent, leading to a variety of byproducts.[7] Using a non-polar solvent can help to keep the reactive intermediates in a "solvent cage," favoring the desired intramolecular rearrangement.[2][7]
-
De-acetylated Species: Under the harsh acidic conditions, the acetamido group (-NHCOCH₃) could potentially be hydrolyzed, leading to aminophenol derivatives, which can further react and contribute to tar formation.
The following diagram illustrates the main reaction pathway and the formation of the key hydrolysis byproduct.
Caption: Reaction scheme for the synthesis of this compound and a major byproduct pathway.
Experimental Protocol and Optimization
This section provides a detailed, step-by-step protocol for the synthesis, with explanations of the critical parameters at each stage.
Materials and Reagents:
-
4-Acetamidophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Chlorobenzene (or another suitable non-polar solvent)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon. Equip the reaction flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Rationale: The exclusion of moisture is the single most critical factor for the success of this reaction.[7]
-
-
Reaction Setup:
-
In the reaction flask, suspend anhydrous AlCl₃ (1.5 equivalents) in anhydrous chlorobenzene.
-
Dissolve 4-acetamidophenyl acetate (1 equivalent) in a separate portion of anhydrous chlorobenzene and add it to the dropping funnel.
-
Rationale: Adding the substrate solution slowly to the Lewis acid helps to control the initial exotherm of complex formation.
-
-
Reaction Execution:
-
Cool the AlCl₃ suspension in an ice bath.
-
Slowly add the solution of 4-acetamidophenyl acetate to the stirred suspension of AlCl₃ over 30-60 minutes.
-
After the addition is complete, slowly heat the reaction mixture to 120-140 °C using an oil bath.
-
Rationale: Low temperature at the start minimizes side reactions during the initial complexation. The subsequent high temperature is necessary to promote the rearrangement to the sterically hindered ortho position.[2][3]
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting material spot disappears. This may take several hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This should be done in a fume hood with vigorous stirring.
-
Rationale: The workup is highly exothermic and releases HCl gas. The acid hydrolyzes the aluminum complexes of the product, liberating the free hydroxyl group.
-
-
Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash them with water, then with a saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Recrystallization:
Troubleshooting Flowchart:
The following diagram provides a logical workflow for troubleshooting common problems in the synthesis.
Caption: A troubleshooting decision tree for the Fries rearrangement synthesis.
Data Summary Table: Influence of Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. This is a generalized guide based on the principles of the Fries rearrangement.[2][3][10]
| Parameter | Condition | Effect on Yield | Effect on Purity (Minimizing Byproducts) | Rationale |
| Temperature | Low (<100°C) | May be low due to slow reaction rate | Generally higher | Reduces thermal degradation and side reactions. |
| High (>160°C) | Can decrease due to tar formation | Generally lower | Promotes the desired ortho migration but also increases the rate of side reactions.[3] | |
| Solvent Polarity | Non-polar (e.g., Chlorobenzene) | Favorable | Favorable | Encourages the intramolecular rearrangement by keeping the acylium ion in proximity.[2] |
| Polar (e.g., Nitrobenzene) | Potentially lower | Potentially lower | Allows the acylium ion to diffuse, increasing the chance of intermolecular reactions.[2] | |
| Moisture | Present | Significantly reduced | Significantly reduced | Deactivates the catalyst and causes hydrolysis of the starting material. |
| Absent (Anhydrous) | Optimal | Optimal | Ensures catalyst activity and prevents hydrolysis. | |
| Catalyst Ratio | <1.5 equivalents | Low | N/A (incomplete reaction) | Insufficient catalyst to complex with both substrate and product. |
| (AlCl₃:Substrate) | 1.5 - 2.5 equivalents | Optimal | Optimal | Ensures complete complexation and drives the reaction forward. |
By carefully controlling these parameters and understanding the underlying chemical principles, researchers can consistently achieve high yields and purity in the synthesis of this compound, paving the way for its successful application in pharmaceutical development.
References
-
Wikipedia. Fries rearrangement. Available from: [Link]
-
Pharm D GURU. 37. FRIES REARRANGEMENT. Available from: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Available from: [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for Fries rearrangement. Available from: [Link]
- Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
ResearchGate. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Available from: [Link]
-
SUDAN CHEMICAL. P HYDROXY ACETOPHENONE FOR SYNTHESIS. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available from: [Link]
-
Patsnap. Method for purification of 4-hydroxyacetophenone - Eureka. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. researchgate.net [researchgate.net]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. byjus.com [byjus.com]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 4'-Acetamido-2-hydroxyacetophenone: A Comparative Analysis Centered on ¹H NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4'-Acetamido-2-hydroxyacetophenone, a versatile intermediate in the synthesis of pharmaceuticals and dyes, presents an interesting case for structural analysis due to the interplay of its functional groups on the aromatic ring.[1] This guide provides a comprehensive analysis of its ¹H NMR spectrum, offering a detailed interpretation grounded in fundamental principles. Furthermore, it presents a comparative overview of alternative analytical techniques, furnishing researchers with the insights needed to select the most appropriate method for their specific analytical challenges.
The Central Role of ¹H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable for confirming molecular structures. For a molecule like this compound, ¹H NMR allows for the precise assignment of each proton, confirming the substitution pattern on the aromatic ring and the integrity of the acetyl and acetamido functional groups.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A high-quality ¹H NMR spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
Instrumentation and Materials:
-
400 MHz NMR Spectrometer
-
5 mm NMR tubes
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum at 400 MHz. Typical acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
In-depth Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound in DMSO-d₆ provides a wealth of structural information. The chemical shifts, splitting patterns (multiplicities), and coupling constants (J-values) allow for the unambiguous assignment of each proton.
Table 1: ¹H NMR Data for this compound in DMSO-d₆ (400 MHz) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 12.31 | s | - | 1H | -OH (phenolic) |
| 10.26 | s | - | 1H | -NH (amide) |
| 7.83 | d | 8.8 | 1H | Ar-H |
| 7.34 | d | 1.8 | 1H | Ar-H |
| 7.05 | dd | 8.8, 1.8 | 1H | Ar-H |
| 2.56 | s | - | 3H | -COCH₃ (acetyl) |
| 2.08 | s | - | 3H | -COCH₃ (acetamido) |
Interpretation of the Spectrum:
-
Phenolic -OH (12.31 ppm): The singlet at a significantly downfield chemical shift of 12.31 ppm is characteristic of a phenolic hydroxyl group that is involved in strong intramolecular hydrogen bonding with the adjacent acetyl group. This deshielding effect is a key indicator of the ortho relationship between the hydroxyl and acetyl groups.
-
Amide -NH (10.26 ppm): The singlet at 10.26 ppm corresponds to the amide proton of the acetamido group. Its downfield shift is due to the electron-withdrawing nature of the adjacent carbonyl group and its participation in hydrogen bonding with the solvent.
-
Aromatic Protons (7.83, 7.34, 7.05 ppm): The aromatic region of the spectrum displays three distinct signals, confirming a trisubstituted benzene ring.
-
The doublet at 7.83 ppm (J = 8.8 Hz) is assigned to the proton ortho to the acetyl group and meta to the acetamido group. The ortho coupling to the adjacent aromatic proton is responsible for the doublet splitting.
-
The doublet at 7.34 ppm (J = 1.8 Hz) is attributed to the proton ortho to the acetamido group and meta to the acetyl group. The small coupling constant is characteristic of a meta coupling.
-
The doublet of doublets at 7.05 ppm (J = 8.8, 1.8 Hz) corresponds to the proton ortho to both the hydroxyl and acetamido groups. It is split by both the adjacent ortho proton (J = 8.8 Hz) and the meta proton (J = 1.8 Hz).
-
-
Acetyl -CH₃ (2.56 ppm): The singlet at 2.56 ppm integrates to three protons and is assigned to the methyl group of the acetyl substituent.
-
Acetamido -CH₃ (2.08 ppm): The singlet at 2.08 ppm, also integrating to three protons, is assigned to the methyl group of the acetamido substituent.
Figure 1: Molecular structure of this compound with ¹H NMR assignments.
A Comparative Guide to Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization of a compound. Below is a comparison of ¹H NMR with other common analytical techniques for the analysis of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, proton connectivity, stereochemistry | Non-destructive, highly informative for structure elucidation | Lower sensitivity than MS, requires soluble samples |
| HPLC-UV | Differential partitioning between a mobile and stationary phase | Purity assessment, quantification | High sensitivity, excellent for quantitative analysis, can be coupled to MS | Provides limited structural information on its own |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection | Molecular weight, fragmentation pattern, purity | High sensitivity and selectivity, excellent for volatile and thermally stable compounds | Requires volatile and thermally stable compounds, potential for degradation of labile molecules |
| FTIR | Vibrational transitions of functional groups | Presence of functional groups (e.g., C=O, O-H, N-H) | Fast, provides a "fingerprint" of the molecule | Provides limited information on the overall molecular structure |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a sample and for quantitative analysis. For this compound, a reverse-phase HPLC method with UV detection would be suitable.
Key Considerations:
-
Purity Determination: HPLC can effectively separate the target compound from starting materials, byproducts, and degradation products, providing a precise measure of its purity.
-
Quantification: With a suitable reference standard, HPLC allows for accurate quantification of the compound in various matrices.
-
Complementary to NMR: While HPLC does not provide the detailed structural information of NMR, it is an excellent complementary technique to confirm the presence of a single major component before undertaking a detailed NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability, particularly due to the presence of the polar hydroxyl and amide groups.
Key Considerations:
-
Molecular Weight and Fragmentation: The mass spectrometer provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural confirmation and identification.
-
Sensitivity: GC-MS offers excellent sensitivity, making it suitable for trace analysis.
-
Limitations: The need for volatility and thermal stability can be a significant limitation for polar and high molecular weight compounds. The derivatization step can also introduce complexity to the analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Key Considerations:
-
Functional Group Identification: The FTIR spectrum of this compound would show characteristic absorption bands for the phenolic O-H stretch, the N-H stretch of the amide, and the C=O stretches of the ketone and amide carbonyls.
-
Confirmation of Synthesis: FTIR is often used to monitor the progress of a reaction by observing the appearance or disappearance of key functional group absorptions.
-
Limited Structural Information: While useful for identifying functional groups, FTIR does not provide detailed information about the connectivity of the molecule.
Figure 2: Decision workflow for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach to Structural Confirmation
The comprehensive analysis of the ¹H NMR spectrum of this compound provides unequivocal evidence for its molecular structure. The detailed interpretation of chemical shifts, multiplicities, and coupling constants allows for the confident assignment of all protons.
While ¹H NMR is the cornerstone for structural elucidation, a holistic analytical approach that incorporates complementary techniques is highly recommended for a thorough characterization. HPLC is invaluable for assessing purity and for quantification, while GC-MS can provide crucial molecular weight and fragmentation data. FTIR offers a rapid means of confirming the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy to ensure the identity and quality of their compounds, a critical step in the journey of drug discovery and development.
References
-
Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. Accessed February 15, 2026. [Link]
-
4-Acetamidoacetophenone. NIST WebBook. Accessed February 15, 2026. [Link]
-
-1H-NMR spectrum (400MHz; CDCl3) of procedure C. ResearchGate. Accessed February 15, 2026. [Link]
-
H NMR chemical shift and coupling constant data of acetylated... ResearchGate. Accessed February 15, 2026. [Link]
-
2'-Hydroxyacetophenone | C8H8O2 | CID 8375. PubChem. Accessed February 15, 2026. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Accessed February 15, 2026. [Link]
-
3 - The Royal Society of Chemistry. Royal Society of Chemistry. Accessed February 15, 2026. [Link]
-
Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. The Royal Society of Chemistry. Accessed February 15, 2026. [Link]
-
N-Acetyl-N-(4-hydroxyphenyl)acetamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Accessed February 15, 2026. [Link]
-
Acetophenone, 4'-hydroxy-. NIST WebBook. Accessed February 15, 2026. [Link]
-
N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific. Fisher Scientific. Accessed February 15, 2026. [Link]
-
RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4. ScienceDirect. Accessed February 15, 2026. [Link]
-
N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720. PubChem. Accessed February 15, 2026. [Link]
-
Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. American Society for Microbiology. Accessed February 15, 2026. [Link]
-
Supporting Information Electro-conversion of cumene into acetophenone using boron-doped diamond electrodes Characterization data. Beilstein Journals. Accessed February 15, 2026. [Link]
Sources
Comparative Biological Profile: 4'-Acetamido-2-hydroxyacetophenone vs. Paracetamol
This guide provides a technical comparison between Paracetamol (Acetaminophen) and its structural analogue 4'-Acetamido-2-hydroxyacetophenone (also referred to as N-(4-acetyl-3-hydroxyphenyl)acetamide).
The comparison focuses on the Structure-Activity Relationship (SAR) , specifically regarding the mechanisms of hepatotoxicity (NAPQI formation) and analgesic efficacy .
Executive Summary
Paracetamol is the clinical gold standard for antipyresis and analgesia but is limited by dose-dependent hepatotoxicity driven by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).
This compound (AHA) is a structural analogue distinguished by an acetyl group at the para-position (relative to the acetamido group) and a hydroxyl group at the meta-position.
-
Toxicity Verdict: AHA is theoretically non-hepatotoxic relative to Paracetamol because the para-acetyl substituent blocks the metabolic oxidation required to form a quinone imine (NAPQI analogue).
-
Efficacy Verdict: AHA likely exhibits modified analgesic potency . The shift of the hydroxyl group from para (in Paracetamol) to meta (in AHA) disrupts the redox potential required for the peroxidase-mediated inhibition of COX enzymes, a key component of Paracetamol's mechanism.
Structural & Chemical Analysis (SAR)
The biological divergence stems from the electronic and steric environment of the phenol ring.
| Feature | Paracetamol (Reference) | This compound (Target) |
| Core Structure | p-Acetamidophenol | 4-Acetamido-2-hydroxyacetophenone |
| Hydroxyl Position | Para (4-position relative to N) | Meta (3-position relative to N)* |
| Para-Substituent | Hydroxyl (-OH) | Acetyl (-COCH₃) |
| Electronic State | Electron-rich (activates ring for oxidation) | Electron-withdrawing (Acetyl deactivates ring) |
| Metabolic Fate | Oxidizes to NAPQI (Toxic) | Resistant to Quinone Imine formation |
*Note: In the Acetophenone parent numbering, the Acetyl is at 1, Hydroxy at 2, and Acetamido at 4. Relative to the nitrogen, the OH is meta.
Structural Visualization
The following diagram illustrates the critical "Toxic Handle" in Paracetamol versus the "Blocked Handle" in AHA.
Caption: Comparative metabolic fate. Paracetamol undergoes bioactivation to toxic NAPQI via the para-hydroxyl group. AHA's para-acetyl group sterically and electronically prevents this oxidation.
Pharmacological Profile[1][2]
Mechanism of Action (MOA)
-
Paracetamol: Acts centrally. It is a reducing cosubstrate for the POX site of COX-1/2, preventing the formation of Tyr-385 radicals necessary for enzyme activation. This requires a specific redox potential provided by the para-OH group. It also modulates the endocannabinoid system via AM404 (formed by FAAH).
-
This compound:
-
COX Inhibition: The presence of the electron-withdrawing acetyl group and the shift of the OH to the meta position significantly alters the redox potential. Prediction: Reduced potency at the COX-POX site compared to Paracetamol.
-
Antioxidant Activity: The ortho-hydroxy ketone moiety (2-hydroxyacetophenone core) is a known chelator and radical scavenger. AHA may exhibit superior direct antioxidant effects in peripheral tissues, potentially offering anti-inflammatory benefits distinct from COX inhibition.
-
Toxicology (The Critical Differentiator)
-
Paracetamol: ~5-10% is metabolized by CYP2E1 to NAPQI. Under overdose conditions, glutathione (GSH) is depleted, leading to mitochondrial dysfunction and centrilobular necrosis.
-
AHA: The para-acetyl group acts as a "metabolic shield." It prevents the ring oxidation required to form a quinone imine. Consequently, AHA is expected to undergo direct Phase II conjugation (Glucuronidation at the OH group) without generating electrophilic intermediates.
Experimental Protocols for Comparison
To objectively compare these compounds, the following self-validating experimental workflows are recommended.
Experiment A: In Vitro Hepatotoxicity Assay (LDH Release)
Objective: Quantify cell death in metabolically active liver cells. System: HepG2 cells (transduced with CYP2E1) or Primary Human Hepatocytes.
-
Seeding: Plate hepatocytes at
cells/well in 96-well collagen-coated plates. -
Treatment:
-
Vehicle Control (0.1% DMSO).
-
Paracetamol (0.1 mM - 20 mM dose curve).
-
AHA (0.1 mM - 20 mM dose curve).
-
Positive Control: Menadione (100 µM).
-
-
Incubation: 24 hours at 37°C.
-
Readout: Collect supernatant. Measure Lactate Dehydrogenase (LDH) release using a colorimetric tetrazolium assay (490 nm).
-
Validation: Paracetamol must show dose-dependent toxicity (
mM in competent cells). AHA should show significantly lower or negligible toxicity.
Experiment B: Analgesic Efficacy (Acetic Acid Writhing Test)
Objective: Compare peripheral/central antinociceptive activity in vivo. System: Male Swiss albino mice (20-25g).
-
Grouping: n=6 per group (Vehicle, Paracetamol 100 mg/kg, AHA 100 mg/kg, AHA 200 mg/kg).
-
Administration: Oral gavage (p.o.) 60 minutes prior to stimulus.
-
Stimulus: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).
-
Quantification: Count abdominal constrictions ("writhes") for 20 minutes starting 5 minutes post-injection.
-
Calculation:
.
Data Presentation (Summary)
| Parameter | Paracetamol | This compound |
| Molecular Weight | 151.16 g/mol | 193.20 g/mol |
| LogP (Lipophilicity) | 0.46 | ~1.2 (Predicted - more lipophilic) |
| Primary Metabolite | Glucuronide (Safe) / NAPQI (Toxic) | Glucuronide (Safe) |
| Hepatotoxicity Risk | High (Dose-dependent) | Low / Negligible |
| Analgesic Potency | High (Reference) | Moderate (Predicted) |
| Solubility | Moderate | Lower (due to intramolecular H-bond) |
References
-
Bertolini, A., et al. (2006). "Paracetamol: new vistas of an old drug." CNS Drug Reviews. Link
-
Mazaleuskaya, L. L., et al. (2015). "PharmGKB summary: pathways of acetaminophen metabolism and pharmacokinetics." Pharmacogenetics and Genomics. Link
-
Graham, G. G., et al. (2013). "Mechanism of action of paracetamol." American Journal of Therapeutics. Link
-
PubChem Database. "4'-Acetamido-2'-hydroxyacetophenone (CID 2775185)." National Center for Biotechnology Information. Link
-
Bessems, J. G., & Vermeulen, N. P. (2001). "Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches." Critical Reviews in Toxicology. Link
A Researcher's Guide to Thin-Layer Chromatography of Acetophenone Derivatives: Predicting Retention Factors
For researchers and professionals in drug development and organic synthesis, thin-layer chromatography (TLC) remains an indispensable technique for its simplicity, speed, and efficiency in monitoring reaction progress, assessing compound purity, and identifying components in a mixture.[1][2] This guide provides an in-depth comparison of the TLC retention factor (Rf) values for a series of acetophenone derivatives. By understanding the principles that govern their separation, researchers can better predict chromatographic behavior and optimize their analytical and preparative work.
The Foundational Principle: Polarity Dictates Separation
The separation of acetophenone derivatives on a standard silica gel TLC plate is fundamentally governed by the polarity of each molecule.[3] Silica gel, the stationary phase, is a highly polar adsorbent rich in silanol groups (Si-OH).[2] The mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, travels up the plate via capillary action.
A compound's Rf value—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—is inversely proportional to its polarity. More polar compounds adhere more strongly to the polar silica gel, resulting in slower movement up the plate and a lower Rf value. Conversely, less polar compounds have a greater affinity for the less polar mobile phase, traveling further up the plate and exhibiting a higher Rf value.
The polarity of an acetophenone derivative is determined by the functional groups substituted on its aromatic ring. Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), increase the overall polarity of the molecule by inducing a dipole moment. Electron-donating groups, like amino (-NH₂) or hydroxyl (-OH), also increase polarity due to their ability to participate in hydrogen bonding with the silica gel. The general order of increasing polarity and, therefore, decreasing Rf value for common substituents is as follows:
Alkyl < Halogen < Ketone < Ester < Aldehyde < Amine < Alcohol < Carboxylic Acid
Based on this principle, we can predict the elution order and relative Rf values for a series of para-substituted acetophenone derivatives.
Comparative Analysis of Rf Values
While experimental Rf values can vary slightly depending on specific laboratory conditions, the relative order of elution for acetophenone derivatives remains consistent under a defined chromatographic system.[4] The following table provides predicted Rf values for several acetophenone derivatives based on their relative polarities, using a common mobile phase of 7:3 Hexane:Ethyl Acetate on a standard silica gel plate.
| Compound | Structure | Substituent | Predicted Polarity | Predicted Rf Value |
| Acetophenone | C₈H₈O | (None) | Baseline | ~0.50 |
| 4-Chloroacetophenone | C₈H₇ClO | -Cl (para) | Moderately Polar | ~0.45 |
| 4-Nitroacetophenone | C₈H₇NO₃ | -NO₂ (para) | More Polar | ~0.35 |
| 4-Hydroxyacetophenone | C₈H₈O₂ | -OH (para) | Highly Polar | ~0.20 |
| 4-Aminoacetophenone | C₈H₉NO | -NH₂ (para) | Very Highly Polar | ~0.15 |
A Self-Validating Experimental Protocol for TLC Analysis
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy in determining the Rf values of acetophenone derivatives.
Materials
-
TLC plates (silica gel 60 F₂₅₄)
-
Acetophenone and its derivatives (e.g., 4-chloro, 4-nitro, 4-hydroxy, 4-aminoacetophenone)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Iodine chamber (optional)
Step-by-Step Methodology
-
Preparation of the Mobile Phase: Prepare a 7:3 (v/v) mixture of hexane and ethyl acetate. For a standard developing chamber, 10 mL of the mobile phase is typically sufficient. Pour the solvent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber to ensure saturation of the chamber with solvent vapors. Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.[5]
-
Preparation of the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[6] Be careful not to scrape off the silica gel. Mark equidistant points along this line for each sample to be spotted.
-
Sample Preparation and Spotting: Prepare dilute solutions (approx. 1% w/v) of acetophenone and each derivative in a volatile solvent like ethyl acetate or dichloromethane.[7] Using a clean capillary tube for each sample, spot a small amount of each solution onto its designated mark on the origin line. The spots should be small and concentrated to ensure good separation. Allow the solvent to evaporate completely between applications if multiple spottings are needed to increase concentration.[8]
-
Development of the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin line is above the level of the mobile phase.[9] Close the chamber and allow the solvent front to ascend the plate undisturbed.
-
Completion and Marking: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[6]
-
Visualization of the Spots:
-
UV Light: View the dried plate under a UV lamp at 254 nm.[4] Most acetophenone derivatives are UV-active due to their aromatic rings and will appear as dark spots against the fluorescent background of the plate.[4] Circle the spots with a pencil.
-
Iodine Staining (Optional): Place the plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will react with the organic compounds, revealing them as brownish spots. This method is useful for compounds that are not UV-active.
-
-
Calculation of the Rf Value: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each compound using the following formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the underlying principles of separation.
Caption: Experimental workflow for TLC analysis of acetophenone derivatives.
Caption: Relationship between compound polarity and TLC retention factor (Rf).
References
-
Scribd. (n.d.). Practical Procedure of Performing TLC For The Confirmation of The Product Formation in An Organic. Retrieved February 15, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 15, 2026, from [Link]
-
University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved February 15, 2026, from [Link]
-
OpenOChem Learn. (n.d.). TLC. Retrieved February 15, 2026, from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 15, 2026, from [Link]
-
PubMed. (2013). Thin layer chromatography. Methods in Enzymology, 533, 303-324. [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Retrieved February 15, 2026, from [Link]
-
Getty Museum. (n.d.). Thin-Layer Chromatography for Binding Media Analysis. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. Retrieved February 15, 2026, from [Link]
-
StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 4. Retrieved February 15, 2026, from [Link]
-
SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative study of different TLC-image analysis methods for quantitative evaluation of parabens in pharmaceutical suspensions. Retrieved February 15, 2026, from [Link]
-
LCGC Europe. (2001, May). Pharmaceutical Applications of TLC. Retrieved February 15, 2026, from [Link]
-
Homework.Study.com. (n.d.). List in increasing order of expected Rf values in a TLC experiment: salicylic acid, toluene, and benzophenone. Retrieved February 15, 2026, from [Link]
Sources
- 1. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. Home Page [chem.ualberta.ca]
- 6. TLC | OpenOChem Learn [learn.openochem.org]
- 7. scribd.com [scribd.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to Purity Assessment of 4'-Acetamido-2-hydroxyacetophenone: The Role of GC-MS and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative purity analysis of 4'-Acetamido-2-hydroxyacetophenone, a crucial intermediate in the synthesis of various pharmaceuticals. We will explore the causality behind experimental choices in GC-MS method development, and objectively compare its performance against alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC), supported by illustrative experimental data.
The Critical Nature of Purity for this compound
This compound, also known as N-(4-Acetyl-3-hydroxyphenyl)acetamide, is a versatile building block in medicinal chemistry. Its molecular structure, featuring a phenolic hydroxyl group, an acetamido group, and a ketone, makes it susceptible to the formation of various impurities during synthesis. The primary synthesis route often involves a Fries rearrangement of an acylated aminophenol derivative. This reaction can lead to the formation of positional isomers (ortho and para substitution), as well as residual starting materials and by-products.[1][2][3] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
GC-MS for Purity Assessment: A Detailed Workflow and Rationale
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive identification through mass spectrometry.[4] However, the analysis of polar compounds like this compound, which contains a phenolic hydroxyl and an amide group, presents a challenge due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome this, a critical derivatization step is employed.
Experimental Protocol: A Representative GC-MS Method
This protocol outlines a starting point for the development of a validated GC-MS method for the purity assessment of this compound.
1. Sample and Standard Preparation:
-
Reference Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with pyridine.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with pyridine.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of an appropriate internal standard (e.g., tetracosane) in pyridine at a concentration of 1 mg/mL. The choice of IS is critical; it should be a stable, non-reactive compound that does not co-elute with the analyte or any expected impurities and has a similar response factor.
2. Derivatization:
-
Transfer 100 µL of the reference standard solution and the sample solution into separate 2 mL autosampler vials.
-
To each vial, add 100 µL of the internal standard stock solution.
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to each vial. Silylation replaces the active hydrogens on the phenolic hydroxyl and amide groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[5][6][7]
-
Cap the vials and heat at 70°C for 30 minutes to ensure complete derivatization.
3. GC-MS Instrumental Conditions (Illustrative):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity.
4. Data Analysis and Purity Calculation:
-
Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor (RF) of the reference standard relative to the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (Area_sample / Area_IS_sample) * (Conc_IS / Conc_sample) * RF * 100
Comparative Analysis with Alternative Techniques
While GC-MS offers excellent sensitivity and specificity, it is not the only technique for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, throughput needs, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase, with UV absorbance detection. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. | Measurement of the heat flow associated with the melting of the sample. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of volatilities, including non-volatile and thermally labile compounds. | Not dependent on volatility. | Requires a crystalline solid that melts without decomposition. |
| Derivatization | Often necessary for polar compounds like this compound. | Generally not required. | Not required. | Not required. |
| Sensitivity | High (ppb to ppm levels). | Moderate (ppm levels). | Lower sensitivity compared to chromatographic methods. | Generally suitable for purities >98%.[8] |
| Specificity | High, provides structural information from mass spectra. | Moderate, based on retention time and UV spectrum. Co-elution can be an issue. | High, provides detailed structural information. | Low, not specific for individual impurities. |
| Quantitation | Requires a reference standard and internal standard for best accuracy. | Requires a reference standard. | Can be a primary ratio method, allowing for absolute quantification against a certified reference material of a different compound.[5][9][10] | Provides an absolute measure of total eutectic impurities. |
| Throughput | Moderate, due to run times and sample preparation. | High, well-suited for routine analysis. | Lower, due to longer acquisition times for high precision. | Moderate. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness and versatility for a wide range of compounds.[11]
Illustrative HPLC-UV Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: The reversed-phase column separates compounds based on their hydrophobicity. The acidic mobile phase helps to ensure good peak shape for the phenolic analyte. This method avoids the need for derivatization, simplifying sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary analytical method for purity determination.[5][9][10] It relies on the direct proportionality between the integrated signal area and the number of nuclei giving rise to that signal.
Key Advantages:
-
Primary Method: Can provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte.
-
Structural Information: Provides comprehensive structural information, aiding in the identification of impurities.
-
Non-destructive: The sample can be recovered after analysis.
Considerations:
-
Requires careful selection of a suitable internal standard with known purity.
-
Requires longer acquisition times and careful parameter optimization for high accuracy and precision.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. For purity analysis, it relies on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[8]
Key Features:
-
Absolute Purity: Provides a measure of the total mole fraction of eutectic impurities.
-
Complementary Technique: Often used as an orthogonal method to chromatographic techniques.
Limitations:
-
Only applicable to crystalline substances that melt without decomposition.
-
Not suitable for detecting impurities that are solid-soluble in the main component.
-
Less sensitive than chromatographic methods, generally applicable for purities above 98%.
Conclusion: Selecting the Optimal Purity Assessment Strategy
The choice of the most appropriate analytical technique for the purity assessment of this compound is a critical decision that should be based on a thorough understanding of the compound's properties and the specific analytical requirements.
-
GC-MS stands out for its high sensitivity and specificity, making it an excellent choice for identifying and quantifying unknown volatile and semi-volatile impurities, especially when derivatization is employed.
-
HPLC-UV offers a robust, high-throughput, and straightforward method for routine quality control, avoiding the complexities of derivatization.
-
qNMR serves as a powerful primary method for absolute purity determination and structural elucidation of impurities, providing a high degree of confidence in the analytical results.
-
DSC provides a valuable orthogonal technique for assessing the total eutectic impurity content in highly pure, crystalline samples.
For comprehensive and reliable purity assessment, a multi-technique approach is often the most prudent strategy. By combining the strengths of these complementary analytical methods, researchers and drug development professionals can ensure the highest standards of quality and safety for their pharmaceutical products.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). Journal of Environmental Science and Health, Part A. Retrieved February 15, 2026, from [Link]
-
General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
GC-MS Determination of Flavonoids and Phenolic and benzoic Acids in Human Plasma after Consumption of Cranberry Juice. (2001). Journal of Agricultural and Food Chemistry. Retrieved February 15, 2026, from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). OUCi. Retrieved February 15, 2026, from [Link]
- Method for purification of 4-hydroxyacetophenone. (2020). Google Patents.
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Retrieved February 15, 2026, from [Link]
-
Method for purification of 4-hydroxyacetophenone. (2020). Patsnap. Retrieved February 15, 2026, from [Link]
-
Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC-Triple-Quad-MS Using MRM. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
- Method for purification of 4-hydroxyacetophenone. (2021). Google Patents.
-
METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. (2023). European Patent Office. Retrieved February 15, 2026, from [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. (n.d.). Advances in Environmental Technology. Retrieved February 15, 2026, from [Link]
-
Fries rearrangement. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]
-
The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. (n.d.). Retrieved February 15, 2026, from [Link]
-
Acetamide, N-(4-acetoxy-3-acetylphenyl)-. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]
-
Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
N-(3-Acetyl-4-hydroxyphenyl)acetamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
How best to perform acylation of hydroxyls for GC/MS? (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry. (n.d.). Aakash Institute. Retrieved February 15, 2026, from [Link]
-
How i can selectively get 4-hydroxy acetophenone ? (2017). ResearchGate. Retrieved February 15, 2026, from [Link]
-
GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. (2009). Journal of Chromatographic Science. Retrieved February 15, 2026, from [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 11. ttb.gov [ttb.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
